6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and dipropyl groups attached to the isoxazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine ring and the subsequent attachment of the ethyl, methyl, and dipropyl groups. Common reagents used in these reactions include various alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-3-METHYLISOXAZOLE: A simpler analog with similar structural features but lacking the pyridine ring and dipropyl groups.
3-METHYL-4-ETHYLISOXAZOLE: Another analog with a different arrangement of the ethyl and methyl groups.
N~4~,N~4~-DIPROPYLISOXAZOLE: A related compound with dipropyl groups but lacking the ethyl and methyl groups.
Uniqueness
6-ETHYL-3-METHYL-N~4~,N~4~-DIPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
6-ethyl-3-methyl-N,N-dipropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-5-8-19(9-6-2)16(20)13-10-12(7-3)17-15-14(13)11(4)18-21-15/h10H,5-9H2,1-4H3 |
InChI Key |
JAFOLJNUVFDROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C2C(=NOC2=NC(=C1)CC)C |
Origin of Product |
United States |
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